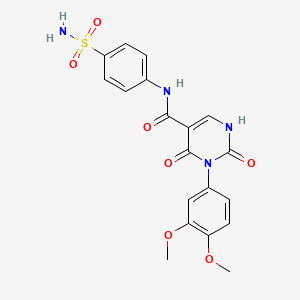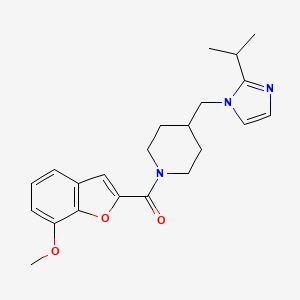
4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their pharmacological properties. A novel approach to synthesizing 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was reported, involving a sulfur arylation reaction . Another study presented a green, efficient, and catalyst-free method for synthesizing 4'-phenyl-1'H-spiro[indoline-3,2'-quinazolin]-2-ones and 2,4-diphenyl-1,2-dihydroquinazolines using ethanol as a solvent . Additionally, a new synthetic method was developed to convert 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones under mild conditions with sodamide . Gallium(III) triflate-catalyzed one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones has also been reported, showcasing good yields and high selectivity .
Molecular Structure Analysis
The molecular structures of the synthesized quinazoline derivatives were determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was resolved, revealing intramolecular hydrogen bonds . Another study characterized a novel quinazoline derivative using FTIR, NMR, and single-crystal X-ray diffraction, highlighting the importance of intra and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives is influenced by their molecular structure. The synthesized compounds have been tested for various biological activities, indicating their potential as pharmacological agents. For example, some synthesized 4'-phenyl-1'H-spiro[indoline-3,2'-quinazolin]-2-ones exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . Another study synthesized 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, which showed significant H1-antihistaminic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as empirical formula, crystal system, space group, and unit cell parameters, were determined through various analyses. The Raman analysis, Hirshfeld surface, and fingerprint plots provided insights into the electrostatic potential surface of the compounds . The molecular geometry optimization using B3LYP/DFT method, electrostatic potential map, and nonlinear optical properties were also described for a novel quinazoline derivative .
Case Studies
In the realm of pharmacological research, quinazoline derivatives have been investigated for their potential as antimicrobial and anticancer agents. A study synthesized a series of 2,3,7-trisubstituted quinazoline derivatives and evaluated their anticancer activity, with one compound showing remarkable activity against the CNS SNB-75 cancer cell line . This highlights the importance of quinazoline derivatives in the development of new therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one and its derivatives are valuable for their industrial and pharmaceutical applications, due to their heterocyclic compound nature. A study highlighted the synthesis of a novel isoxazolequinoxaline derivative, showcasing its potential as an anticancer drug. The compound was synthesized with good yield, and its structure was confirmed by single-crystal X-ray diffraction technique, among other methods. DFT calculations and docking studies predicted the compound's anticancer activity against specific proteins, suggesting its utility in medicinal chemistry (Abad et al., 2021).
Anticancer Activities
Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, 2,3,7-trisubstituted Quinazoline derivatives were synthesized and showed remarkable activity against specific cancer cell lines, highlighting the importance of the quinazoline scaffold in antitumor agent development (Noolvi & Patel, 2013). Another study identified a quinazoline derivative with potent antiproliferative activity against a wide range of human tumor cell lines, indicating its role as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Antiviral Properties
The synthesis of fluorine-containing 4-arylaminoquinazolines demonstrated their potential in searching for new active substances against various viruses, indicating the quinazoline derivatives' promising outlook in antiviral therapy (Lipunova et al., 2012).
Corrosion Inhibition
Quinazolinone derivatives have also shown effectiveness as corrosion inhibitors for mild steel in acidic medium, indicating their potential application in industrial processes. This study demonstrates the compound's ability to form a protective layer on mild steel surfaces, highlighting another significant application of quinazoline derivatives beyond pharmaceuticals (Errahmany et al., 2020).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
Research into quinazoline derivatives further extends into their use as antimicrobial, analgesic, and anti-inflammatory agents. A study synthesized novel quinazoline-4-one/4-thione derivatives, demonstrating significant activity in these areas, which may contribute to the development of new therapeutic agents with reduced side effects (Dash et al., 2017).
Propriétés
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-15-11-12-18-17(13-15)22(16-7-3-2-4-8-16)26-23(25-18)27-14-21(28)24-19-9-5-6-10-20(19)27/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPYUNMPCVUPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CC(=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)


![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)


![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)
